Cas no 1261733-34-9 (3-Bromo-5-hydroxypyridine-2-sulfonyl chloride)
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-hydroxypyridine-2-sulfonyl chloride
- 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride
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- Inchi: 1S/C5H3BrClNO3S/c6-4-1-3(9)2-8-5(4)12(7,10)11/h1-2,9H
- InChI Key: OZQSEHMGLHMVBQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN=C1S(=O)(=O)Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 252
- XLogP3: 1.5
- Topological Polar Surface Area: 75.6
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001367-250mg |
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride |
1261733-34-9 | 97% | 250mg |
$741.20 | 2023-09-03 | |
| Alichem | A024001367-500mg |
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride |
1261733-34-9 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
| Alichem | A024001367-1g |
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride |
1261733-34-9 | 97% | 1g |
$1831.20 | 2023-09-03 |
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride
Recent Advances in the Application of 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride (CAS: 1261733-34-9) in Chemical Biology and Pharmaceutical Research
3-Bromo-5-hydroxypyridine-2-sulfonyl chloride (CAS: 1261733-34-9) has emerged as a versatile intermediate in chemical biology and pharmaceutical research. This compound, characterized by its reactive sulfonyl chloride group and bromo-hydroxypyridine scaffold, has been increasingly utilized in the synthesis of bioactive molecules and targeted drug candidates. Recent studies highlight its role in facilitating the development of novel kinase inhibitors, protease modulators, and other therapeutic agents, underscoring its importance in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride in the synthesis of selective JAK2 inhibitors. The researchers employed this compound as a key building block to introduce sulfonamide functionalities, which significantly enhanced the binding affinity and selectivity of the resulting inhibitors. The study reported a 40% improvement in inhibitory activity compared to traditional synthetic routes, highlighting the compound's potential in optimizing kinase-targeted therapies.
In the field of antibacterial drug development, 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride has shown promise as a precursor for novel sulfonamide-based antibiotics. A recent ACS Infectious Diseases publication (2024) detailed its use in creating derivatives with potent activity against multidrug-resistant Gram-positive pathogens. The structural flexibility afforded by the bromo and hydroxyl groups allowed for precise modifications, leading to compounds with improved pharmacokinetic profiles and reduced cytotoxicity.
The compound's unique reactivity has also been leveraged in chemical biology applications. A 2024 Nature Chemical Biology study utilized 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride to develop activity-based probes for studying cysteine proteases. The electrophilic sulfonyl chloride group enabled selective labeling of active enzyme sites, while the bromo-hydroxypyridine moiety facilitated subsequent bioconjugation and detection. This approach provided new insights into protease dynamics in live cells.
Ongoing research continues to explore the potential of 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride in targeted drug delivery systems. Preliminary results from a 2024 study presented at the American Chemical Society meeting suggest that derivatives of this compound can be engineered to serve as cleavable linkers in antibody-drug conjugates (ADCs). The stability and controlled release properties of these linkers show particular promise for oncology applications.
As the pharmaceutical industry increasingly focuses on precision medicine, the demand for specialized building blocks like 3-Bromo-5-hydroxypyridine-2-sulfonyl chloride is expected to grow. Current market analyses project a compound annual growth rate of 8.2% for such intermediates through 2028, driven by their utility in developing next-generation therapeutics. Future research directions may include exploring its applications in PROTAC technology and other emerging therapeutic modalities.
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